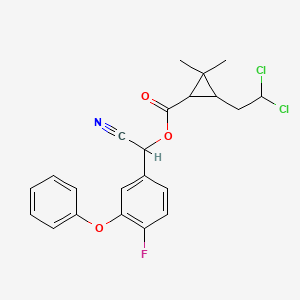
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-,cyano(4-fluoro-3-phenoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is a synthetic compound widely used in the agricultural industry as an insecticide. It is known for its potent insecticidal properties and is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester involves several steps. One common method includes the reaction of 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropanecarboxylic acid with cyano(4-fluoro-3-phenoxyphenyl)methanol in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, their purification, and the final esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Mécanisme D'action
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect . The molecular targets and pathways involved include the sodium channels and associated signaling pathways in the insect nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar structure and mode of action.
Cypermethrin: Known for its high potency and broad-spectrum insecticidal activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is unique due to its specific chemical structure, which imparts high stability and efficacy. Its dichloroethyl and cyano groups enhance its insecticidal properties and make it effective against resistant insect populations .
Propriétés
Numéro CAS |
80850-08-4 |
|---|---|
Formule moléculaire |
C22H20Cl2FNO3 |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-10,15,18-20H,11H2,1-2H3 |
Clé InChI |
DRDCRWRWPTXYAO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)CC(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



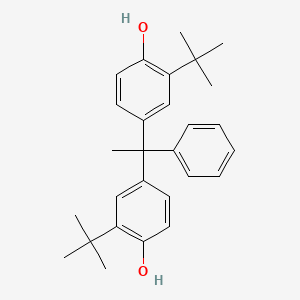
![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

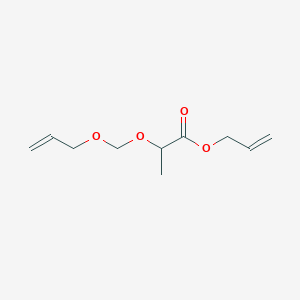
![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
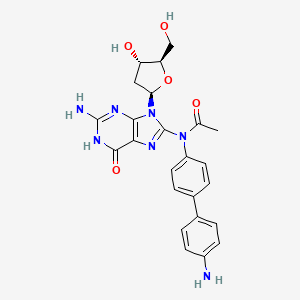

![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
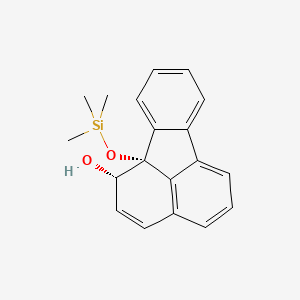

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

